molecular formula C18H15F2N3O2S B5567274 3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5567274
M. Wt: 375.4 g/mol
InChI Key: DCVUMGLARNMDTG-LSFURLLWSA-N
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Description

The compound “3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the linear formula C18H16F2N4OS . It has a molecular weight of 374.415 .

Scientific Research Applications

Novel Derivative Synthesis

A series of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives were synthesized, aiming at potential antileukemic applications. These compounds were obtained through condensation and Mannich reactions, highlighting their versatility in creating various biologically active molecules (El-Telbany & Hutchins, 1985).

Microwave-Assisted Derivative Synthesis

Under microwave irradiation, new derivatives of Tetrahydrobenzo[b]thiophene and Tetrahydrobenzothienopyrimidine were synthesized, showing the efficiency of microwave-assisted reactions in creating heterocyclic compounds. This method provides a faster and more environmentally friendly approach to synthesizing complex molecules (Abdalha et al., 2011).

Heterocyclic Fused Tetrazines and Thiadiazines

A novel route was explored for synthesizing tetracyclic fused tetrazines and thiadiazines from specific pyrido and thieno pyrimidinone derivatives. This synthesis pathway opens up new possibilities for creating complex heterocyclic systems with potential pharmacological activities (Abbas et al., 2006).

Crystallography and Polymorphism

The benzylation and nitrosation of certain pyrimidinones led to the discovery of polymorphic forms, showcasing the importance of crystallography in understanding the structural diversity and properties of these compounds. This knowledge is crucial for the development of pharmaceuticals and materials science (Glidewell et al., 2003).

properties

IUPAC Name

3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-18(20)25-12-7-5-11(6-8-12)9-22-23-10-21-16-15(17(23)24)13-3-1-2-4-14(13)26-16/h5-10,18H,1-4H2/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVUMGLARNMDTG-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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